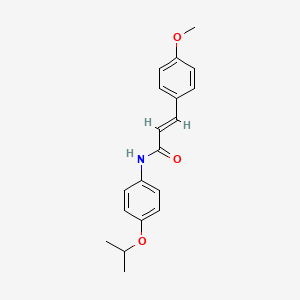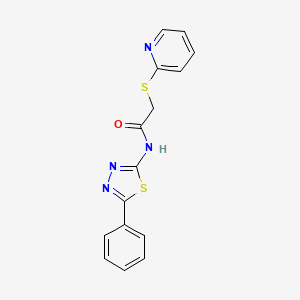
N-(4-isopropoxyphenyl)-3-(4-methoxyphenyl)acrylamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-isopropoxyphenyl)-3-(4-methoxyphenyl)acrylamide is a chemical compound that has gained significant attention in the field of scientific research. This compound is commonly known as IMMA, and it is a potent inhibitor of the protein tyrosine phosphatase 1B (PTP1B). PTP1B is an enzyme that is involved in the regulation of insulin signaling and glucose metabolism, making IMMA a promising candidate for the treatment of diabetes and related metabolic disorders.
Wirkmechanismus
IMMA works by inhibiting the activity of N-(4-isopropoxyphenyl)-3-(4-methoxyphenyl)acrylamide, which is a negative regulator of insulin signaling. By inhibiting N-(4-isopropoxyphenyl)-3-(4-methoxyphenyl)acrylamide, IMMA increases the activity of insulin signaling pathways, leading to improved glucose uptake and metabolism. This mechanism of action has been extensively studied and validated in preclinical models.
Biochemical and Physiological Effects:
IMMA has been shown to have significant effects on glucose metabolism and insulin sensitivity in preclinical models. Studies have demonstrated that IMMA improves glucose tolerance and insulin sensitivity in both obese and diabetic animal models. Additionally, IMMA has been shown to reduce body weight and improve lipid metabolism in these models.
Vorteile Und Einschränkungen Für Laborexperimente
IMMA has several advantages for use in laboratory experiments. It is a potent and selective inhibitor of N-(4-isopropoxyphenyl)-3-(4-methoxyphenyl)acrylamide, which makes it a valuable tool for studying the role of N-(4-isopropoxyphenyl)-3-(4-methoxyphenyl)acrylamide in insulin signaling and glucose metabolism. Additionally, IMMA has been extensively characterized in preclinical models, which provides a strong foundation for further research.
However, there are also limitations to using IMMA in laboratory experiments. One limitation is that IMMA is not currently approved for use in humans, which limits its potential clinical applications. Additionally, the effects of IMMA on other cellular pathways and systems are not fully understood, which may limit its utility in certain experimental contexts.
Zukünftige Richtungen
There are several future directions for research on IMMA. One area of interest is the development of new diabetes treatments based on IMMA and other N-(4-isopropoxyphenyl)-3-(4-methoxyphenyl)acrylamide inhibitors. Additionally, further research is needed to fully understand the mechanisms of action of IMMA and its effects on other cellular pathways and systems. Finally, the potential side effects and safety profile of IMMA need to be further characterized in preclinical and clinical studies.
Synthesemethoden
The synthesis of IMMA involves the reaction of 4-isopropoxyphenylboronic acid and 4-methoxyphenylacryloyl chloride in the presence of a palladium catalyst. This reaction yields IMMA in high yield and purity. The synthesis of IMMA has been optimized to reduce the number of steps and improve the overall efficiency of the process.
Wissenschaftliche Forschungsanwendungen
IMMA has been extensively studied for its potential therapeutic applications in the treatment of diabetes and other metabolic disorders. Studies have shown that IMMA is a potent inhibitor of N-(4-isopropoxyphenyl)-3-(4-methoxyphenyl)acrylamide, which leads to increased insulin sensitivity and improved glucose metabolism. This makes IMMA a promising candidate for the development of new diabetes treatments.
Eigenschaften
IUPAC Name |
(E)-3-(4-methoxyphenyl)-N-(4-propan-2-yloxyphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO3/c1-14(2)23-18-11-7-16(8-12-18)20-19(21)13-6-15-4-9-17(22-3)10-5-15/h4-14H,1-3H3,(H,20,21)/b13-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCVUOXXRVUEWBK-AWNIVKPZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)NC(=O)C=CC2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)OC1=CC=C(C=C1)NC(=O)/C=C/C2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-(4-methoxyphenyl)-N-(4-propan-2-yloxyphenyl)prop-2-enamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[4-(methylsulfonyl)benzyl]phthalazin-1(2H)-one](/img/structure/B5683548.png)

![5-methyl-2-(3-pyridinyl)-N-[3-(trifluoromethyl)phenyl][1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B5683556.png)

![(3S*,4S*)-1-[(2,4-dichlorophenoxy)acetyl]-4-isopropoxy-3-pyrrolidinol](/img/structure/B5683572.png)
![4-[1-(1,3-thiazol-4-ylmethyl)-1H-imidazol-2-yl]-1-[4-(1H-1,2,4-triazol-1-yl)butanoyl]piperidine](/img/structure/B5683578.png)
![N-{1-[2-(diethylamino)ethyl]-1H-benzimidazol-2-yl}propanamide](/img/structure/B5683604.png)


![(2R,3S)-3-amino-4-oxo-4-{4-[1-(2-pyridinylmethyl)-1H-imidazol-2-yl]-1-piperidinyl}-2-butanol dihydrochloride](/img/structure/B5683611.png)
![7-(2-methoxyethyl)-2-[2-(phenylsulfonyl)ethyl]-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5683616.png)
![2-hydroxy-N-(rel-(3R,4S)-4-isopropyl-1-{[6-(trifluoromethyl)-3-pyridinyl]methyl}-3-pyrrolidinyl)acetamide hydrochloride](/img/structure/B5683634.png)
![{3-(3-methyl-2-buten-1-yl)-1-[3-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanoyl]-3-piperidinyl}methanol](/img/structure/B5683645.png)
![4-{1-cyclohexyl-5-[3-(1H-1,2,4-triazol-1-yl)propyl]-1H-1,2,4-triazol-3-yl}pyridine](/img/structure/B5683651.png)